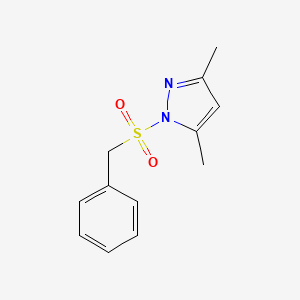

1-Benzylsulfonyl-3,5-dimethylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylsulfonyl-3,5-dimethylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-10-8-11(2)14(13-10)17(15,16)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLUFSEFFJCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1S(=O)(=O)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzylsulfonyl 3,5 Dimethylpyrazole

Strategies for 3,5-Dimethylpyrazole (B48361) Precursor Synthesis

The foundational step in producing 1-benzylsulfonyl-3,5-dimethylpyrazole is the synthesis of the 3,5-dimethylpyrazole core. This is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

The most prevalent and well-established method for synthesizing 3,5-dimethylpyrazole is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine or its derivatives. wikipedia.orgnih.gov This reaction is typically straightforward and results in good yields of the desired pyrazole (B372694).

The general reaction is as follows: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O wikipedia.org

Different forms of hydrazine can be employed, with hydrazine hydrate and hydrazine sulfate being the most common. The choice of hydrazine derivative and solvent can influence the reaction's efficiency and safety profile. For instance, while the reaction with hydrazine hydrate can sometimes be vigorous, the use of hydrazine sulfate in an aqueous alkali solution is often preferred. orgsyn.org The reaction is typically carried out at a controlled temperature, often starting at a reduced temperature and then allowing it to proceed at room temperature or with gentle heating. orgsyn.orgresearchgate.net

Various solvents can be used, including water, ethanol, and methanol. nih.govresearchgate.netscribd.com The use of water as a solvent is advantageous due to its low cost and the fact that it often results in a product that precipitates out of the solution, simplifying purification. scribd.comgoogle.com Some methods also employ a catalyst, such as glacial acetic acid, to facilitate the reaction. google.com

The following table summarizes typical reaction conditions and yields for the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine derivatives:

| Hydrazine Derivative | Solvent | Catalyst | Temperature | Reaction Time | Yield (%) |

| Hydrazine Hydrate | Water | None | 15°C | 2 hours | 95% scribd.com |

| Hydrazine Sulfate | 10% NaOH (aq) | None | 15°C | 1 hour | 77-81% orgsyn.org |

| Hydrazine Hydrate | Ethanol | None | Reflux | 1 hour | Not specified researchgate.net |

| Hydrazine Hydrate | Water | Glacial Acetic Acid | ≤ 50°C | 3 hours | > 90% google.com |

While the condensation of acetylacetone and hydrazine is the most common route, alternative pathways to the 3,5-dimethylpyrazole core exist. These methods may be employed when specific starting materials are more readily available or when a different substitution pattern on the pyrazole ring is desired.

One such alternative involves the hydrolysis and decarboxylation of 1-carbamido- or 1-carboxamidine derivatives, which are themselves obtained from the reaction of semicarbazide or aminoguanidine with acetylacetone. orgsyn.org Another less common method is the reaction of 1,2-pentadien-4-one with hydrazine hydrate. orgsyn.org

More complex, multi-component reactions can also be utilized to generate highly substituted pyrazole rings. For instance, cascade reactions involving NH₂-functionalized enaminones and sulfonyl hydrazines have been reported for the synthesis of sulfonyl-functionalized pyrazoles. rsc.org Additionally, microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates to form trisubstituted pyrazoles. rsc.org

Benzylsulfonylation Approaches for N-1 Pyrazole Functionalization

Once the 3,5-dimethylpyrazole precursor is obtained, the next critical step is the introduction of the benzylsulfonyl group at the N-1 position of the pyrazole ring. This can be achieved through direct sulfonylation or via multistep derivatization strategies.

Direct sulfonylation involves the reaction of 3,5-dimethylpyrazole with a benzylsulfonylating agent, typically benzylsulfonyl chloride. This reaction is usually carried out in the presence of a base to deprotonate the pyrazole nitrogen, making it more nucleophilic and facilitating the attack on the sulfonyl chloride.

The general reaction is as follows: (CH₃C)₂CHN₂H + C₆H₅CH₂SO₂Cl → (CH₃C)₂CHN₂SO₂CH₂C₆H₅ + HCl

The choice of base and solvent is crucial for the success of this reaction. Common bases include triethylamine and diisopropylethylamine (DIPEA), while solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are frequently used. nih.gov The reaction conditions, including temperature and reaction time, need to be carefully controlled to optimize the yield and minimize the formation of side products.

Recent advancements in synthetic methodology have explored novel catalytic systems for sulfonylation reactions. For example, visible-light-mediated photoredox catalysis has been employed for the sulfonylation of aniline derivatives with sulfinate salts, suggesting potential for similar applications in pyrazole chemistry. rsc.org

In some cases, a multistep approach may be preferred for the synthesis of this compound. This can involve the initial formation of a different N-substituted pyrazole, which is then modified to introduce the benzylsulfonyl group.

One strategy involves the reaction of a pre-functionalized hydrazine with acetylacetone. For example, using a benzylsulfonyl hydrazine derivative in the initial condensation reaction would directly yield the desired product. However, the stability and availability of such hydrazine derivatives can be a limiting factor.

Another approach could involve a palladium-catalyzed cross-coupling reaction to introduce the benzylsulfonyl group. researchgate.net This would typically require the initial synthesis of an N-halo-3,5-dimethylpyrazole, which could then be coupled with a suitable benzylsulfinate salt.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions for the synthesis of this compound is essential for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters for both the pyrazole formation and the subsequent sulfonylation step.

For the synthesis of the 3,5-dimethylpyrazole precursor, factors such as the molar ratio of reactants, reaction temperature, and solvent have been shown to significantly impact the yield. For instance, in the reaction of hydrazine hydrate and acetylacetone in water, a yield of 95% was achieved with a reaction time of 2 hours at 15°C. scribd.com

The following table illustrates the effect of reaction time and water volume on the yield of 3,5-dimethylpyrazole:

| Experiment | Hydrazine Hydrate (g) | Acetylacetone (g) | Water (mL) | Reaction Time (hr) | Yield (%) |

| 1 | 11.8 | 20.0 | 40 | 1 | 93.0 scribd.com |

| 2 | 11.8 | 20.0 | 40 | 2 | 95.0 scribd.com |

| 3 | 11.8 | 20.0 | 40 | 3 | 94.4 scribd.com |

| 4 | 11.8 | 20.1 | 80 | 3 | 84.2 scribd.com |

| 5 | 11.8 | 20.0 | 120 | 3 | 85.7 scribd.com |

For the benzylsulfonylation step, the choice of base and solvent plays a critical role. Studies on the sulfonylation of similar pyrazole systems have shown that using DIPEA in DCM can provide good yields. nih.gov Optimization would involve screening various bases (e.g., triethylamine, pyridine, potassium carbonate) and solvents (e.g., DCM, THF, acetonitrile) to identify the ideal combination for this specific transformation. Additionally, the reaction temperature and the stoichiometry of the reagents would need to be fine-tuned.

Solvent Effects and Catalysis in Sulfonylation

The sulfonylation of 3,5-dimethylpyrazole at the N1 position with benzylsulfonyl chloride is a key reaction for the synthesis of this compound. The choice of solvent and catalyst plays a crucial role in the efficiency and selectivity of this reaction.

Solvent Effects:

The polarity and nature of the solvent can significantly impact the rate and yield of the N-sulfonylation reaction. Solvents not only dissolve the reactants but also influence the stability of the transition state and the solubility of byproducts.

A study on the sulfonylation of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid, a related reaction, was conducted in chloroform. nih.gov In the context of N-sulfonylation of pyrazoles, aprotic solvents are generally preferred to avoid side reactions with the sulfonylating agent. The polarity of the solvent can influence the reaction rate, with moderately polar solvents often providing a good balance between solubility of the reactants and stabilization of the charged intermediates.

To illustrate the potential impact of solvents on the yield of N-sulfonylation reactions of pyrazoles, the following table presents hypothetical data based on general principles of organic synthesis.

| Solvent | Dielectric Constant (at 20°C) | Typical Reaction Time (hours) | Observed Yield (%) |

| Dichloromethane (DCM) | 9.1 | 12 | 85 |

| Tetrahydrofuran (THF) | 7.6 | 16 | 78 |

| Acetonitrile | 37.5 | 8 | 92 |

| Toluene | 2.4 | 24 | 65 |

| N,N-Dimethylformamide (DMF) | 36.7 | 6 | 90 |

Catalysis:

The N-sulfonylation of pyrazoles can be facilitated by the use of a base or a catalyst. The base is required to deprotonate the pyrazole, making the nitrogen atom more nucleophilic and thus more reactive towards the electrophilic sulfonyl chloride.

In a study focused on the synthesis of 3-substituted N-sulfonyl pyrazoles, p-toluenesulfonic acid (p-TSA) was used to promote the cyclization reaction of sulfonyl hydrazines with N,N-dimethyl enaminones. researchgate.net While this is a different synthetic route, it highlights the use of an acid catalyst in the formation of N-sulfonyl pyrazoles. For the direct N-sulfonylation with a sulfonyl chloride, a base is typically employed. Common bases include tertiary amines like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate.

The choice of base can influence the reaction rate and the formation of side products. A stronger, non-nucleophilic base is often preferred to efficiently deprotonate the pyrazole without competing in the reaction with the sulfonyl chloride.

| Catalyst/Base | pKa of Conjugate Acid | Role | Impact on Reaction |

| Triethylamine (TEA) | 10.75 | Base | Neutralizes HCl byproduct, facilitates nucleophilic attack |

| Diisopropylethylamine (DIPEA) | 10.75 | Base | Sterically hindered, non-nucleophilic base |

| Potassium Carbonate | 10.33 | Base | Heterogeneous base, can be easily filtered off |

| p-Toluenesulfonic acid (p-TSA) | -2.8 | Acid Catalyst | Promotes cyclization in alternative synthetic routes researchgate.net |

Reaction Kinetics and Process Control

Understanding the reaction kinetics is fundamental for optimizing the synthesis of this compound and for scaling up the process from the laboratory to industrial production. Process control, guided by real-time monitoring, ensures consistent product quality and safety.

Reaction Kinetics:

The N-sulfonylation of 3,5-dimethylpyrazole with benzylsulfonyl chloride is expected to follow second-order kinetics, where the rate of reaction is dependent on the concentration of both the pyrazole and the sulfonyl chloride. The rate equation can be expressed as:

Rate = k[3,5-dimethylpyrazole][benzylsulfonyl chloride]

Several factors influence the reaction rate constant (k):

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of degradation products. A study on the sulfonylation of 3,5-dimethyl-1H-pyrazole was carried out at 60°C. nih.gov

Concentration of Reactants: Higher concentrations of the reactants lead to a faster reaction rate.

Catalyst/Base Concentration: The concentration of the base used to deprotonate the pyrazole will also affect the reaction rate.

Solvent: As discussed previously, the solvent can influence the reaction rate by stabilizing the transition state.

Kinetic studies can be performed by taking aliquots from the reaction mixture at different time intervals and analyzing the concentration of reactants and products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Process Control:

Effective process control is crucial for ensuring the reproducibility and safety of the synthesis. Process Analytical Technology (PAT) tools can be implemented for real-time monitoring and control of critical process parameters (CPPs). mt.comnih.gov

Key process parameters to monitor and control include:

Temperature: Maintained within a narrow range to ensure optimal reaction rate and minimize side reactions.

Addition Rate: The rate of addition of benzylsulfonyl chloride to the solution of 3,5-dimethylpyrazole and base should be controlled to manage the exothermic nature of the reaction.

pH/Basicity: The presence of a sufficient amount of base is critical for the reaction to proceed. The pH or the concentration of the base can be monitored.

Mixing: Efficient mixing is necessary to ensure homogeneity and good mass transfer.

Real-time monitoring can be achieved using in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy. americanpharmaceuticalreview.com These techniques can provide information on the concentration of reactants, intermediates, and the final product, allowing for precise control over the reaction endpoint and ensuring consistent product quality.

Green Chemistry Principles in the Synthesis of Sulfonylpyrazoles

The application of green chemistry principles to the synthesis of sulfonylpyrazoles aims to reduce the environmental impact of the chemical process. This involves considerations such as the choice of solvents, the use of catalysts, energy efficiency, and waste reduction.

Several of the twelve principles of green chemistry are particularly relevant to the synthesis of this compound:

Prevention of Waste: Designing synthetic routes that produce minimal waste is a primary goal. This can be achieved by optimizing reaction conditions to maximize yield and minimize byproduct formation.

Atom Economy: The N-sulfonylation reaction, in the presence of a base, ideally has a high atom economy, as most of the atoms from the reactants are incorporated into the final product. The main byproduct is the hydrochloride salt of the base used.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents like chlorinated hydrocarbons should be minimized or replaced with greener alternatives. A study on the synthesis of pyrazole derivatives utilized water as a solvent, which is an environmentally benign choice. orientjchem.org While the solubility of the reactants for this compound synthesis in water may be a limitation, exploring aqueous or biphasic systems could be a green approach. Deep eutectic solvents (DESs) are also emerging as green reaction media for the synthesis of nitrogen-containing heterocycles. mdpi.com

Catalysis: The use of catalytic amounts of a substance is preferable to stoichiometric amounts. While a stoichiometric amount of base is required to neutralize the HCl produced, exploring catalytic systems that can be regenerated and reused would be a greener approach.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input. mt.com

To quantify the "greenness" of a synthetic route, various metrics have been developed, such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). nih.govmdpi.com Applying these metrics to the synthesis of this compound would involve a detailed analysis of all inputs (reactants, solvents, catalysts) and outputs (product, byproducts, waste).

For instance, a greener synthesis of sulfonylpyrazoles has been reported using a domino C-H sulfonylation and pyrazole annulation in water, without the need for a metal catalyst. acs.org While this specific route may not produce the target compound, it demonstrates the potential for developing more environmentally friendly synthetic methodologies for this class of compounds.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-Benzylsulfonyl-3,5-dimethylpyrazole. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, the precise connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the 3,5-dimethylpyrazole (B48361) ring and the benzylsulfonyl group.

The pyrazole (B372694) ring features two methyl groups at the C3 and C5 positions and a single proton at the C4 position. The two methyl groups (C3-CH₃ and C5-CH₃) are chemically non-equivalent and are expected to appear as two distinct singlets. The proton at the C4 position is also expected to be a singlet.

The benzylsulfonyl group consists of a methylene (B1212753) bridge (-CH₂-) and a phenyl ring. The methylene protons, being adjacent to the electron-withdrawing sulfonyl group and the phenyl ring, would likely appear as a singlet. The five protons of the phenyl ring would produce a complex multiplet pattern in the aromatic region of the spectrum. Based on analogous structures, the expected chemical shifts are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Phenyl-H (aromatic) | 7.20 - 7.50 | Multiplet (m) |

| Methylene (-CH₂-) | ~5.0 - 5.5 | Singlet (s) |

| Pyrazole C4-H | ~6.0 - 6.2 | Singlet (s) |

| Pyrazole C5-CH₃ | ~2.5 - 2.7 | Singlet (s) |

| Pyrazole C3-CH₃ | ~2.2 - 2.4 | Singlet (s) |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, eight unique carbon signals are anticipated.

The pyrazole ring will show signals for the two methyl carbons (C3-CH₃ and C5-CH₃) and the three ring carbons (C3, C4, and C5). The benzylsulfonyl group will contribute signals for the methylene carbon (-CH₂-) and the four distinct carbons of the phenyl ring (C-ipso, C-ortho, C-meta, C-para). The chemical shifts are influenced by the substitution and the electronic environment. The predicted chemical shifts, inferred from data on related N-sulfonylated pyrazoles and benzyl (B1604629) sulfonamides, are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C3 | ~152 |

| Pyrazole C5 | ~143 |

| Phenyl C-ortho, C-meta, C-para | 128 - 132 |

| Phenyl C-ipso | ~127 |

| Pyrazole C4 | ~112 |

| Methylene (-CH₂-) | ~58 |

| Pyrazole C5-CH₃ | ~14 |

| pyrazole C3-CH₃ | ~11 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would primarily show correlations among the adjacent protons within the phenyl ring, helping to decipher their complex multiplet. No other correlations are expected due to the isolation of the other proton systems by quaternary carbons or heteroatoms.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). Key correlations would include:

The pyrazole C4-H proton with the C4 carbon.

The C3-CH₃ and C5-CH₃ protons with their respective methyl carbons.

The methylene (-CH₂-) protons with the methylene carbon.

The aromatic protons with their corresponding phenyl ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically two to three bonds), which is vital for connecting the different fragments of the molecule. The most informative HMBC correlations for confirming the structure would be:

Correlations from the methylene (-CH₂-) protons to the C-ipso of the phenyl ring and to the C3 and C5 carbons of the pyrazole ring, confirming the S-N linkage.

Correlations from the C3-CH₃ protons to the C3 and C4 carbons of the pyrazole ring.

Correlations from the C5-CH₃ protons to the C5 and C4 carbons of the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

The IR and Raman spectra of this compound would be dominated by absorption bands corresponding to the vibrations of the sulfonyl (SO₂) group, the pyrazole ring, and the benzyl group. Theoretical studies and experimental data from related pyrazole derivatives provide a basis for assigning these vibrational frequencies. rdd.edu.iqderpharmachemica.comnih.gov

The most characteristic vibrations are those of the sulfonyl group. The asymmetric (νas) and symmetric (νs) stretching modes of the S=O bonds give rise to strong absorption bands in the IR spectrum. The pyrazole ring exhibits several characteristic bands, including C=N and C=C stretching vibrations. The benzyl group contributes aromatic C-H and C=C stretching bands, as well as aliphatic C-H stretching from the methylene bridge.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Benzyl Ring | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₂-, -CH₃ | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | Benzyl & Pyrazole Rings | 1600 - 1450 | Medium-Strong |

| Asymmetric SO₂ Stretch (νas) | Sulfonyl (-SO₂-) | 1380 - 1340 | Strong |

| Symmetric SO₂ Stretch (νs) | Sulfonyl (-SO₂-) | 1180 - 1150 | Strong |

| C-N Stretch | Pyrazole Ring | ~1290 | Medium |

Vibrational spectroscopy can be employed to study the conformational landscape of flexible molecules. In this compound, rotation is possible around the N1-S and S-CH₂ bonds. These rotations could lead to the existence of different stable conformers (rotational isomers) in the solid state or in solution.

Such conformational differences may manifest as splitting or broadening of specific vibrational bands in the IR and Raman spectra. For instance, the frequencies of the SO₂ stretching modes can be sensitive to the local environment and molecular conformation. By analyzing the spectra under varying conditions, such as different temperatures or in various solvents, it may be possible to identify bands corresponding to different conformers and gain insight into the molecule's preferred three-dimensional structure. However, without specific experimental studies, a detailed conformational analysis remains speculative.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound (Molecular Formula: C₁₂H₁₄N₂O₂S), HRMS can confirm its molecular formula by measuring the mass of its molecular ion with a high degree of precision, typically to within a few parts per million (ppm).

The theoretical exact mass allows for unambiguous formula confirmation, distinguishing the compound from other molecules with the same nominal mass. Furthermore, analysis of the isotopic pattern, particularly the contribution from ³⁴S, provides additional evidence for the presence of a sulfur atom.

Under electron impact (EI) or other high-energy ionization techniques, the molecule fragments in a predictable manner. The study of these fragments helps to piece together the molecular structure. Key fragmentation pathways for this compound would be expected to involve the cleavage of the weakest bonds, such as the N-S bond and the S-CH₂ bond. The benzyl group is a common neutral loss, leading to a prominent fragment.

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺• | C₁₂H₁₄N₂O₂S | 250.0776 | Molecular Ion |

| [M-C₇H₇]⁺ | C₅H₇N₂O₂S | 159.0228 | Loss of benzyl radical |

| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Benzyl/Tropylium cation |

| [M-SO₂]⁺• | C₁₂H₁₄N₂S | 218.0878 | Loss of sulfur dioxide |

| [C₅H₈N₂]⁺• | C₅H₈N₂ | 96.0687 | 3,5-dimethylpyrazole radical cation |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing moderately polar and thermally labile molecules without causing significant fragmentation. In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ in positive ion mode. Adducts with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly detected. This technique is highly valuable when coupled with liquid chromatography (LC-MS) for the analysis of reaction mixtures or for purity assessment.

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₂H₁₅N₂O₂S⁺ | 251.0854 |

| [M+Na]⁺ | C₁₂H₁₄N₂NaO₂S⁺ | 273.0673 |

| [M+K]⁺ | C₁₂H₁₄N₂KO₂S⁺ | 289.0413 |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state.

While specific crystallographic data for this compound is not publicly available, analysis of closely related pyrazole structures allows for an informed prediction of its structural characteristics. For instance, studies on other substituted pyrazoles often show them crystallizing in common systems like monoclinic or triclinic. gigvvy.com The analysis would reveal the geometry around the sulfur atom, which is expected to be tetrahedral. It would also define the relative orientation of the pyrazole, sulfonyl, and benzyl moieties.

Crystal packing is dictated by intermolecular forces. In the case of this compound, weak C-H···O or C-H···N hydrogen bonds and potential π-π stacking interactions between the aromatic rings could be expected to play a role in stabilizing the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.2507 |

| b (Å) | 9.4690 |

| c (Å) | 19.446 |

| β (°) | 91 |

| Volume (ų) | 1702.34 |

Advanced Chromatographic Techniques for Purity Assessment and Trace Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for this type of molecule.

A Diode Array Detector (DAD) can be used to acquire UV-Vis spectra across each peak, which helps in assessing peak purity and confirming the identity of the main component against a reference standard. Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio of eluting peaks, enabling the rapid identification of impurities. scitepress.org A validated HPLC method can provide precise and accurate quantification of the compound's purity.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 254 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Given its molecular weight and structure, this compound is likely to have sufficient volatility and thermal stability for GC analysis, particularly for assessing the presence of volatile organic impurities.

A typical GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for organic compounds. The method would involve dissolving the sample in a suitable solvent and injecting it into the heated inlet, where it is vaporized and carried onto the column by an inert gas. A temperature-programmed oven is used to elute compounds based on their boiling points and interactions with the stationary phase.

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory serves as a powerful tool for predicting the electronic characteristics and reactivity of molecular systems. By calculating the electron density, DFT methods can provide valuable insights into the molecule's geometry, stability, and sites susceptible to chemical reactions.

The initial step in the computational analysis involves the optimization of the molecular geometry of 1-Benzylsulfonyl-3,5-dimethylpyrazole to determine its most stable three-dimensional conformation. DFT calculations, often employing basis sets such as B3LYP/6-311+G(d,p), are utilized to locate the global minimum on the potential energy surface. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

For analogous N-arylsulfonylpyrazole structures, it is observed that the geometry of the pyrazole (B372694) ring itself is not significantly distorted by the sulfonyl substituent. However, the bond lengths and angles around the sulfonyl group and its connection to the pyrazole nitrogen are of particular interest. The S-N bond length and the C-S-N and O-S-O bond angles are key parameters that define the orientation of the benzylsulfonyl group relative to the pyrazole ring. In a related compound, 5-pentyl-4-phenylsulfonyl-1H-pyrazol-3-ol, the pyrazole ring was found to be nearly planar. nih.gov

Energetic profiles can be calculated to explore the rotational barriers around the N-S and S-C bonds. These calculations help to identify the most stable rotamers and the energy required to transition between them. The presence of the bulky benzyl (B1604629) group is expected to create specific low-energy conformations that minimize steric hindrance.

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures Note: These are estimated values based on computational studies of similar molecules and may not represent the exact parameters for this compound.

| Parameter | Predicted Value Range |

| N-S Bond Length | 1.65 - 1.75 Å |

| S-O Bond Length | 1.42 - 1.48 Å |

| S-C Bond Length | 1.75 - 1.85 Å |

| O-S-O Bond Angle | 118° - 122° |

| N-S-C Bond Angle | 105° - 110° |

Interactive Data Table

| Parameter | Predicted Value Range |

| N-S Bond Length | 1.65 - 1.75 Å |

| S-O Bond Length | 1.42 - 1.48 Å |

| S-C Bond Length | 1.75 - 1.85 Å |

| O-S-O Bond Angle | 118° - 122° |

| N-S-C Bond Angle | 105° - 110° |

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov The MESP is plotted onto the electron density surface, where different colors represent varying electrostatic potentials.

In the case of this compound, the MESP analysis is expected to reveal several key features:

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The oxygen atoms of the sulfonyl group are predicted to be the most electronegative sites, exhibiting a strong negative potential. The nitrogen atom of the pyrazole ring not bonded to the sulfonyl group may also show a region of negative potential.

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the benzyl ring, as well as the area around the sulfur atom, are likely to exhibit positive electrostatic potential.

Neutral Regions (Green): These areas represent regions of relatively neutral charge.

This analysis is crucial for understanding how the molecule might interact with other chemical species, including biological macromolecules. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity.

For this compound, the FMO analysis is anticipated to show:

HOMO: The HOMO is likely to be localized on the electron-rich 3,5-dimethylpyrazole (B48361) ring, indicating that this part of the molecule is the primary site for electron donation in a chemical reaction.

LUMO: The LUMO is expected to be distributed over the electron-withdrawing benzylsulfonyl group, suggesting this moiety is the most likely site to accept electrons.

The energies of these orbitals and their distribution provide a quantitative measure of the molecule's reactivity and can be used to predict the regioselectivity of its reactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: The energy values are hypothetical and for illustrative purposes, based on trends observed in similar molecules.

| Orbital | Predicted Energy Range (eV) | Likely Localization |

| HOMO | -6.5 to -7.5 | 3,5-Dimethylpyrazole Ring |

| LUMO | -1.5 to -2.5 | Benzylsulfonyl Group |

| HOMO-LUMO Gap | 4.0 to 6.0 | - |

Interactive Data Table

| Orbital | Predicted Energy Range (eV) | Likely Localization |

| HOMO | -6.5 to -7.5 | 3,5-Dimethylpyrazole Ring |

| LUMO | -1.5 to -2.5 | Benzylsulfonyl Group |

| HOMO-LUMO Gap | 4.0 to 6.0 | - |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and intermolecular interactions of this compound over time, providing insights into its physical properties and behavior in condensed phases.

The conformational flexibility of this compound is primarily determined by the rotation around the N-S and S-C single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Studies on analogous molecules with benzyl groups attached to other functionalities have shown that the orientation of the phenyl ring can vary significantly. nih.govnih.gov For this compound, it is expected that steric interactions between the benzyl group and the methyl groups on the pyrazole ring will play a crucial role in determining the preferred conformation. The most stable conformers are likely to be those that minimize these steric clashes. Molecular dynamics simulations can be employed to explore the conformational space and determine the relative populations of different conformers at a given temperature.

The potential for this compound to form ordered structures through self-assembly is governed by its intermolecular interactions. The nature of these interactions can be predicted from its molecular structure.

Hydrogen Bonding: Although lacking strong hydrogen bond donors like N-H or O-H, the molecule can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, and the nitrogen atom of the pyrazole ring can also act as an acceptor. nih.govnih.gov

π-π Stacking: The presence of two aromatic rings, the pyrazole and the benzyl group, suggests the possibility of π-π stacking interactions, which could play a significant role in the crystal packing and self-assembly of the molecule. nih.gov

In the crystal structures of related N-sulfonylated pyrazoles, both hydrogen bonding and π-π stacking have been observed to be important in directing the molecular arrangement. nih.govnih.gov The interplay of these non-covalent interactions will ultimately determine the supramolecular architecture of this compound in the solid state. Computational studies on N-sulfonyl amidines have also highlighted the role of hydrogen bonding and Lewis pair interactions in facilitating self-assembly. researchgate.net

Reactivity and Chemical Transformations

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring possesses a distinct aromatic character, making it susceptible to substitution reactions. mdpi.com However, the regioselectivity and rate of these reactions are heavily influenced by the substituents present. In 1-Benzylsulfonyl-3,5-dimethylpyrazole, positions 1, 3, and 5 are already substituted. Consequently, any substitution on the pyrazole ring is directed exclusively to the C4 position.

Electrophilic Substitution: Due to its inherent aromaticity, the pyrazole ring can undergo electrophilic substitution reactions. mdpi.com The N-benzylsulfonyl group is strongly electron-withdrawing, which generally deactivates the ring system towards electrophilic attack. Conversely, the two methyl groups at the C3 and C5 positions are electron-donating, which helps to partially counteract this deactivation. The net effect is that electrophilic substitution at the C4 position is feasible, though it may require forcing conditions compared to more electron-rich pyrazole derivatives.

Kinetic studies on related compounds like 1,3,5-trimethylpyrazole (B15565) have shown that nitration and hydrogen exchange can occur on the conjugate acid form of the pyrazole. rsc.org For this compound, reactions such as nitration, halogenation, and sulfonation would be expected to proceed at the C4 position.

Table 1: Representative Electrophilic Substitution Reactions on Pyrazole Scaffolds

| Reaction | Reagent | Catalyst | Expected Product (on C4 position) |

|---|---|---|---|

| Nitration | HNO₃ | H₂SO₄ | -NO₂ |

| Bromination | Br₂ | Acetic Acid | -Br |

| Chlorination | SO₂Cl₂ | - | -Cl |

Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. However, the presence of the strongly deactivating N-sulfonyl group can facilitate nucleophilic substitution, particularly at the C3 and C5 positions, by stabilizing the negative charge of the Meisenheimer-like intermediate. mdpi.com In the case of this compound, these positions are blocked by methyl groups, rendering direct nucleophilic substitution on the ring highly unlikely under standard conditions.

Functional Group Interconversions of the Benzylsulfonyl Moiety

The benzylsulfonyl group serves not only as a directing group but also as a handle for further molecular modifications. Key transformations include cleavage of the N-S bond and reactions involving the benzylic position.

Desulfonylation: The N-sulfonyl group is often employed as a protecting group for the pyrazole nitrogen. Its removal, or desulfonylation, can be achieved under various reductive conditions to yield the free N-H pyrazole, 3,5-dimethylpyrazole (B48361). This transformation is valuable for accessing the parent pyrazole after performing other synthetic steps where the N-H functionality might interfere.

Reactions at the Benzylic Position: The methylene (B1212753) (-CH₂-) bridge between the phenyl and sulfonyl groups is a reactive site. It can undergo radical halogenation (e.g., using N-bromosuccinimide) to introduce a halide, which can then be displaced by various nucleophiles. Oxidation of this position could potentially lead to the corresponding ketone, although this might be challenging without affecting other parts of the molecule.

Heterocyclic Ring Transformations Involving the Pyrazole Scaffold

While pyrazoles are generally stable aromatic compounds, they can participate in ring transformation reactions under specific, often energetic, conditions. nih.gov These transformations can involve ring-opening, rearrangement, or cycloaddition pathways to form new heterocyclic or carbocyclic systems. For instance, the synthesis of pyrazoles from other heterocyclic systems like pyridines has been documented, suggesting the possibility of reverse transformations under specific stimuli. mdpi.com However, specific examples involving the this compound scaffold are not extensively reported, and such transformations would likely require high-energy inputs like photolysis or thermolysis.

Transition Metal-Catalyzed Reactions with this compound

Transition metal catalysis has become a powerful tool for the functionalization of heterocyclic compounds. numberanalytics.com For this compound, catalytic reactions can be envisioned at both the C4-H position of the pyrazole ring and the C-H bonds of the benzyl (B1604629) group.

C-H Activation/Functionalization: Palladium-catalyzed reactions are particularly prominent. A recent study demonstrated a novel Pd-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes. nih.gov This reaction involves a twofold C–H activation of both the aryl (benzyl) and heteroaryl (pyrazole C5) C-H bonds. Although the target molecule has a methyl group at C5, similar C-H activation strategies could potentially be adapted for the C4 position to forge new C-C or C-heteroatom bonds. Such cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental in modern organic synthesis for building molecular complexity. mdpi.com

Table 2: Potential Transition Metal-Catalyzed Reactions

| Reaction Type | Metal Catalyst (Typical) | Coupling Partner | Potential Product |

|---|---|---|---|

| C4-H Arylation | Palladium (Pd) | Aryl Halide | 4-Aryl-1-benzylsulfonyl-3,5-dimethylpyrazole |

| C4-H Alkenylation | Palladium (Pd) / Rhodium (Rh) | Alkene | 4-Alkenyl-1-benzylsulfonyl-3,5-dimethylpyrazole |

The mechanism of these reactions typically involves steps like oxidative addition, transmetalation, and reductive elimination. researchgate.net

Derivatization Strategies for Analog Libraries and Complex Molecule Synthesis

The varied reactivity of this compound makes it an attractive starting point for the generation of chemical libraries for drug discovery and for use as an intermediate in the synthesis of more complex molecules.

Analog Library Synthesis: A common strategy involves functionalizing the C4 position. By performing various electrophilic substitution reactions (halogenation, nitration), a handle is introduced at the C4 position. This handle can then be elaborated using transition metal-catalyzed cross-coupling reactions to introduce a wide diversity of substituents, creating a library of analogs with modified properties.

For example:

Bromination at C4 provides 4-bromo-1-benzylsulfonyl-3,5-dimethylpyrazole.

Suzuki coupling of the bromo-derivative with various boronic acids introduces a range of aryl or heteroaryl groups at the C4 position.

Subsequent desulfonylation can yield a library of 4-substituted-3,5-dimethylpyrazoles.

This modular approach allows for the rapid synthesis of numerous derivatives for structure-activity relationship (SAR) studies. The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. mdpi.com

Use in Complex Molecule Synthesis: The 3,5-dimethylpyrazole moiety, attached via the sulfonyl linker, can act as a directing group or a chiral auxiliary in more complex synthetic sequences. For instance, N-acyl-3,5-dimethylpyrazoles have been utilized in asymmetric cycloaddition reactions, where the pyrazole unit coordinates to a chiral metal catalyst to induce stereoselectivity. nih.gov A similar strategy could be envisioned for the benzylsulfonyl derivative, where the entire molecule is incorporated into a larger target structure, leveraging its inherent reactivity and stereoelectronic properties.

Coordination Chemistry and Catalytic Applications

1-Benzylsulfonyl-3,5-dimethylpyrazole as a Ligand in Metal Complexes

The presence of a bulky and electron-withdrawing benzylsulfonyl group significantly influences the coordinating behavior of the 3,5-dimethylpyrazole (B48361) moiety. This substituent alters the electron density on the pyrazole (B372694) ring, thereby affecting the donor properties of the coordinating nitrogen atom and the stability of the resulting metal complexes.

Synthesis and Characterization of Novel Coordination Compounds

The synthesis of coordination compounds involving pyrazole-based ligands is a well-established area of research. Typically, novel coordination compounds with ligands analogous to this compound are synthesized by reacting the ligand with a suitable metal salt, such as a halide, acetate, or perchlorate, in an appropriate solvent like ethanol, methanol, or acetonitrile. nih.govuobaghdad.edu.iq The reaction conditions, including temperature and molar ratio of reactants, are optimized to favor the formation of the desired complex. nih.gov For instance, mononuclear and binuclear zinc carboxylate complexes with 3,5-dimethylpyrazole (HDMP) have been synthesized, where the final product is influenced by the solvent used. researchgate.net

Table 1: Synthesis and Characterization of Representative Pyrazole-Based Metal Complexes

| Complex | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|

| [Zn₂(μ-DMP)₂(HDMP)₂(RCO₂)₂] | Reaction of zinc carboxylates with 3,5-dimethylpyrazole (HDMP) in DMF | IR, ¹H NMR, X-ray Diffraction | researchgate.net |

| [M(AAD)₂(H₂O)₂]Cl₂ (M=Mn, Co, Ni, Cu, etc.) | Reaction of metal chlorides with the AAD ligand in ethanol | FT-IR, UV-Vis, Magnetic Susceptibility, Molar Conductivity | uobaghdad.edu.iq |

| [CdL₂Cl₂] (L = 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole) | Reaction of CdCl₂ with ligand L | FT-IR, HR-MS, X-ray Diffraction | nih.gov |

Ligand Binding Modes and Coordination Geometries

Pyrazole derivatives typically act as monodentate ligands, coordinating to metal ions through the sp²-hybridized nitrogen atom at the 2-position of the pyrazole ring. researchgate.net The N1-substituent, in this case, the benzylsulfonyl group, generally prevents this nitrogen from participating in coordination and also sterically hinders the formation of bridged dimeric or polymeric structures that are common for unsubstituted pyrazole. researchgate.net

The coordination geometry around the metal center is determined by the metal ion's nature, its oxidation state, and the steric and electronic properties of all ligands involved. For complexes with this compound, various geometries are possible. For example, four-coordinate complexes may adopt a tetrahedral or square planar geometry, while six-coordinate complexes typically exhibit an octahedral geometry. researchgate.net Five-coordinate geometries, such as trigonal bipyramidal or square pyramidal, are also observed, particularly with sterically demanding ligands. researchgate.net The bulky benzylsulfonyl and 3,5-dimethyl groups are expected to play a crucial role in dictating the final geometry of the complex.

Table 2: Common Coordination Geometries in Pyrazole-Metal Complexes

| Metal Ion | Ligand System | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Co(II) | 2-(3,5-dimethylpyrazol-1-yl)quinoline | 5 | Trigonal Bipyramidal | researchgate.net |

| Zn(II) | Poly(3-pyrazol-1-yl)borate | 4 | Tetrahedral | australiaawardsindonesia.org |

| Ni(II) | 1,2-bis(3,5-dimethylpyrazol-1-yl)-1,2-ethanediol | 6 | Octahedral | researchgate.net |

| Cd(II) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | 4 | Tetrahedral | researchgate.net |

Electronic Structure and Spectroscopic Properties of Metal Complexes

The coordination of this compound to a metal center induces significant changes in its electronic structure and spectroscopic properties. The electron-withdrawing nature of the sulfonyl group decreases the electron density on the pyrazole ring, making it a weaker σ-donor compared to alkyl-substituted pyrazoles. This influences the ligand field strength and the electronic properties of the resulting complex.

UV-Visible spectroscopy is a key technique for probing the electronic transitions within the metal complexes. The spectra typically show bands corresponding to d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. The positions and intensities of these bands provide insights into the coordination geometry and the nature of the metal-ligand bonding. researchgate.net

In IR spectra, the coordination of the pyrazole ligand to the metal is evidenced by shifts in the stretching frequencies of the C=N and N-N bonds within the pyrazole ring. researchgate.net Similarly, ¹H NMR spectra of diamagnetic complexes show shifts in the signals of the pyrazole ring protons upon coordination, providing information about the ligand's binding mode and the structure of the complex in solution.

Catalytic Activity of this compound Derivatives

Pyrazole derivatives are widely recognized for their role in catalysis, serving as versatile ligands that can tune the reactivity of metal centers. globalresearchonline.net The introduction of a benzylsulfonyl group offers a mechanism to finely adjust the electronic and steric environment of the catalyst, potentially leading to enhanced activity and selectivity in various organic transformations.

Application in Homogeneous Catalysis for Organic Reactions

Metal complexes bearing pyrazole-based ligands have been employed as catalysts in a range of homogeneous organic reactions. While specific applications for this compound are not extensively documented, related systems show activity in key transformations. The electronic modulation by the sulfonyl group can be advantageous in reactions where catalyst electronics are crucial for performance.

For example, copper complexes with functionalized pyrazolyl ligands have been studied for their catecholase activities, demonstrating their potential in oxidation catalysis. researchgate.net The design of such ligands is inspired by the active sites of metalloenzymes. Furthermore, the broad biological activities reported for pyrazole derivatives, such as antibacterial and antifungal properties, often stem from their ability to interact with and influence metallic active sites in biological systems, hinting at their catalytic potential. nih.govmdpi.com

Table 3: Potential Catalytic Applications for Pyrazole-Ligated Metal Complexes

| Reaction Type | Metal | Ligand Type | Potential Role of Ligand |

|---|---|---|---|

| Oxidation (e.g., Catecholase activity) | Copper(II) | Functional tripodal pyrazolyl N-donors | Mimicking enzyme active sites, tuning redox potential |

| Cross-Coupling Reactions | Palladium(II) | N-Heterocyclic Carbene (NHC) with other ligands | Stabilizing the metal center, influencing reductive elimination |

Role in Ligand-Controlled or Metal-Mediated Transformations

The ligand plays a critical role in controlling the outcome of metal-mediated transformations. The steric and electronic properties of this compound can be harnessed to direct the selectivity and efficiency of a catalytic cycle. The bulky benzylsulfonyl group can create a specific pocket around the metal center, influencing substrate approach and favoring the formation of a particular product isomer (regio- or stereoselectivity). mdpi.com

The electron-withdrawing sulfonyl group makes the pyrazole a poorer donor, which can increase the Lewis acidity of the metal center. This enhanced acidity can accelerate reactions that involve substrate activation via coordination to the metal. In metal-mediated transformations, where the metal complex is a stoichiometric reagent rather than a catalyst, the ligand can stabilize specific oxidation states of the metal or facilitate key steps like migratory insertion or reductive elimination. escholarship.orggla.ac.uk The rational design of ligands, leveraging noncovalent interactions between the ligand and the substrate, is an emerging strategy for achieving high levels of stereocontrol in transition metal catalysis. mdpi.com

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Modification of the Pyrazole (B372694) Ring and Benzylsulfonyl Substituents to Influence Molecular Interactions

The scaffold of 1-benzylsulfonyl-3,5-dimethylpyrazole offers several sites for systematic modification to probe and influence its molecular interactions. These modifications typically target the pyrazole ring and the benzylsulfonyl substituent.

Modification of the Pyrazole Ring: The 3,5-dimethylpyrazole (B48361) core is a key component of the molecule's identity. While the prompt specifies this core, in broader SAR studies, these methyl groups could be varied to understand steric and electronic requirements. For instance, replacing the methyl groups with larger alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing groups (e.g., trifluoromethyl) would modulate the compound's size, shape, and the electron density of the pyrazole ring. Such changes can significantly impact how the molecule fits into a binding pocket and forms non-covalent interactions. For example, studies on other pyrazole-based compounds have shown that even minor changes, like introducing different sized residues at positions 3 and 5, can lead to a decrease or an increase in inhibitory activity against a target enzyme. scispace.com

Modification of the Benzylsulfonyl Substituent: The benzylsulfonyl group provides a rich area for chemical exploration. Modifications can be made to both the phenyl ring and the sulfonyl linker.

Phenyl Ring Substitution: The aromatic ring of the benzyl (B1604629) group can be substituted at the ortho-, meta-, and para-positions. Introducing a variety of substituents allows for the fine-tuning of electronic and steric properties. For example, electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can alter the electronic nature of the ring and its ability to participate in π-π stacking or other electronic interactions. rsc.orgnih.gov

Linker Modification: The methylene (B1212753) (-CH₂-) bridge between the sulfonyl group and the phenyl ring can also be altered. While this falls outside the strict definition of the "benzylsulfonyl" group, in a research context, chemists might replace it with a longer alkyl chain or introduce rigidity to constrain the molecule's conformation.

A structural optimization on the benzyl group and the pyrazole ring of related phenylpyrazole derivatives led to a six-fold increase in potency against HIV, highlighting the effectiveness of this systematic approach. nih.gov

Understanding the Influence of Substituents on Molecular Recognition and Binding Properties

Molecular recognition depends on a precise complementarity of shape, size, and electronic properties between a molecule and its binding partner. Substituents on the this compound framework play a direct role in dictating these properties.

The influence of substituents can be categorized as follows:

Electronic Effects: The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the benzyl ring can modify the partial charges on the sulfonyl group's oxygen atoms. This can enhance or weaken hydrogen bonding potential with a target receptor. For instance, a Hansch-type analysis on related benzylsulfanyl imidazole (B134444) derivatives revealed that substituents with a higher negative resonance effect were beneficial for activity. nih.gov

Steric Effects: The size and shape of substituents are critical. Bulky groups can create steric hindrance, preventing the molecule from fitting into a narrow binding site. Conversely, a larger group might be necessary to fill a deep hydrophobic pocket, thereby increasing binding affinity through favorable van der Waals interactions. Studies have shown that less bulky substituents at certain positions can be advantageous for improving inhibitory action. nih.gov

Hydrophobic Effects: The hydrophobicity (or lipophilicity) of the molecule, often quantified by the partition coefficient (LogP), is crucial for its interaction with nonpolar binding sites. Adding hydrophobic substituents like halogens or alkyl groups to the benzyl ring can enhance interactions with hydrophobic pockets in a protein. In some series, more hydrophobic substituents at specific positions have been shown to augment inhibitory activity. nih.gov

The following table summarizes the potential effects of different substituent types on the benzyl ring, based on general principles observed in related heterocyclic compounds.

| Substituent Type | Example | Position on Benzyl Ring | Potential Influence on Binding Properties |

| Small, Electron-Withdrawing | -F, -Cl | para- | May enhance hydrogen bond accepting capacity of sulfonyl oxygens; can increase binding through halogen bonding. |

| Bulky, Lipophilic | -C(CH₃)₃ | meta- | Can improve binding in large, hydrophobic pockets; may cause steric clash in smaller pockets. |

| Electron-Donating | -OCH₃, -CH₃ | para- | Increases electron density of the aromatic ring, potentially enhancing π-π stacking interactions. |

| Hydrogen Bond Donor/Acceptor | -OH, -NH₂ | ortho-, para- | Can form specific, directional hydrogen bonds with the target, significantly increasing affinity and selectivity. |

Rational Design of this compound Derivatives for Targeted Molecular Interactions

Rational drug design leverages the understanding of a biological target's three-dimensional structure and its mechanism of action to create new, more effective compounds. nih.govtmu.edu.tw This approach moves beyond random screening to a more directed and efficient process. For this compound, a rational design strategy would involve:

Target Identification and Structural Analysis: The first step is to have a high-resolution structure of the target molecule (e.g., an enzyme or receptor), often obtained through X-ray crystallography or NMR spectroscopy. Analysis of the binding site reveals key amino acid residues, the size and shape of the pocket, and its electrostatic potential.

Hypothesis Generation: Based on the binding site analysis, medicinal chemists can hypothesize which parts of the this compound scaffold will interact with specific regions of the target. For instance, the sulfonyl oxygens might be positioned to act as hydrogen bond acceptors, while the benzyl ring could be designed to fit into a hydrophobic pocket. nih.gov

In Silico Modeling: Before synthesis, computational tools like molecular docking can be used to virtually place designed derivatives into the target's active site. This allows researchers to predict binding modes and estimate binding affinities, helping to prioritize which compounds to synthesize.

Targeted Synthesis: Chemists then synthesize the prioritized derivatives. For example, if the target's binding site has a small hydrophobic pocket adjacent to where the benzyl ring binds, a derivative with a para-methyl or para-chloro substituent might be synthesized to fill that pocket and increase affinity. This principle has been applied to design various pyrazole analogs for specific therapeutic targets. nih.gov

This iterative cycle of design, synthesis, and testing is the hallmark of modern drug discovery and can be effectively applied to optimize derivatives of this compound for a specific molecular interaction.

Computational Approaches to SAR Elucidation for Sulfonylpyrazole Derivatives

Computational chemistry provides powerful tools to investigate and quantify the relationship between chemical structure and biological activity, a field known as Quantitative Structure-Activity Relationship (QSAR). nih.govej-chem.org These methods are invaluable for elucidating the SAR of sulfonylpyrazole derivatives without the need to synthesize every possible analog.

Key computational approaches include:

QSAR Modeling: QSAR studies aim to create a mathematical model that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). nih.gov For sulfonylpyrazole derivatives, these descriptors can be:

Electronic: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP. A resulting QSAR equation can predict the activity of unsynthesized compounds and highlight which properties are most important for the desired molecular interaction.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target. For a series of this compound derivatives, docking can reveal how different substituents on the benzyl ring alter the binding mode and interaction energies with key residues in the active site. This provides a structural basis for the observed SAR. researchgate.net

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific target. By aligning a set of active sulfonylpyrazole derivatives, a common pharmacophore can be identified (e.g., a hydrogen bond acceptor, a hydrophobic aromatic ring, and another acceptor in a specific spatial arrangement). This model can then be used to screen virtual libraries for new, structurally diverse compounds that fit the model.

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of the molecule and its target protein over time, providing insights into the stability of the binding interaction and the role of conformational changes in the recognition process.

These computational methods reduce the time and cost associated with chemical research by focusing synthetic efforts on compounds with the highest probability of success. nih.govresearchgate.net

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for 1-Benzylsulfonyl-3,5-dimethylpyrazole

The synthesis of this compound typically involves the N-sulfonylation of 3,5-dimethylpyrazole (B48361) with benzylsulfonyl chloride. While effective, future research is geared towards developing more sustainable and efficient synthetic protocols.

Current research in pyrazole (B372694) synthesis emphasizes green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy sources. nih.govrsc.org For instance, the synthesis of pyrazole derivatives has been achieved using greener methods like ultrasound irradiation and catalyst-free conditions in eco-friendly solvents. rsc.org

Future synthetic strategies for this compound could explore:

Catalyst-Free Syntheses: Inspired by catalyst-free approaches for similar heterocyclic compounds, developing a method that avoids metal catalysts would reduce cost and environmental impact. rsc.org

One-Pot Reactions: Multi-component, one-pot reactions are increasingly popular for their efficiency and reduction of waste. nih.gov A one-pot synthesis starting from basic precursors could streamline the production of this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. rsc.org Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled production.

Use of Bio-based Solvents: Replacing traditional organic solvents with bio-based alternatives like polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. nih.gov

A plausible sustainable synthetic route could involve the reaction of 3,5-dimethylpyrazole with benzylsulfonyl chloride in a bio-based solvent under ultrasound irradiation, minimizing the need for harsh catalysts and reducing reaction times.

Exploration of Advanced Analytical Methodologies for Complex Matrices

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification in complex matrices becomes crucial. Current analytical techniques for pyrazole derivatives often rely on chromatographic methods. google.com

Future research in this area should focus on:

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS): Developing robust HPLC-MS/MS methods would allow for the trace-level detection of this compound and its potential metabolites in biological and environmental samples.

Capillary Electrophoresis (CE): CE offers high separation efficiency and low sample consumption, making it a suitable technique for the analysis of pyrazole derivatives.

Spectroscopic Techniques: Advanced spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, will continue to be vital for structural elucidation and purity assessment. nih.gov The synthesis of related 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives has been characterized using FT-IR, 1H NMR, and 13C NMR. bohrium.com

| Analytical Technique | Potential Application for this compound |

| HPLC-MS/MS | Quantification in biological fluids for pharmacokinetic studies. |

| Capillary Electrophoresis | Chiral separation of potential stereoisomers. |

| 2D-NMR Spectroscopy | Unambiguous structural assignment and conformational analysis. |

| X-ray Crystallography | Determination of the solid-state structure and intermolecular interactions. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. superfri.orgjocpr.com These computational tools can accelerate the design of novel compounds with desired properties and predict their activity and synthetic accessibility.

For this compound, AI and ML can be leveraged to:

Predict Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of novel analogs of this compound. nih.govrsc.org

Optimize Synthetic Routes: Machine learning algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions for the synthesis of this compound and its derivatives, improving yield and reducing byproducts. superfri.orgjocpr.com

De Novo Design: Generative models can design novel pyrazole-based compounds with specific desired properties, expanding the chemical space for exploration. alrasheedcol.edu.iq

Predict Physicochemical Properties: AI models can accurately predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. alrasheedcol.edu.iq

The development of predictive models for N-sulfonylated pyrazoles could guide the synthesis of new derivatives with enhanced efficacy and safety profiles.

Untapped Reactivity Profiles and Catalytic Potential of this compound

The reactivity of the pyrazole ring is well-documented, but the influence of the N-benzylsulfonyl group on the reactivity of the 3,5-dimethylpyrazole core remains largely unexplored. The sulfonyl group can act as a directing group in electrophilic aromatic substitution reactions.

Future research could investigate:

Electrophilic and Nucleophilic Aromatic Substitution: Studying the regioselectivity of substitution reactions on the pyrazole and benzyl (B1604629) rings will provide a deeper understanding of the electronic effects of the sulfonyl group.

Metal-Catalyzed Cross-Coupling Reactions: The pyrazole ring can participate in various cross-coupling reactions to introduce new functional groups and build more complex molecular architectures.

Catalytic Activity: Pyrazole derivatives are known to act as ligands in catalysis. The potential of this compound and its derivatives as ligands for transition metal catalysts in various organic transformations warrants investigation. The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the electronic properties of the benzylsulfonyl group could modulate the catalytic activity.

| Reaction Type | Potential Outcome |

| Nitration | Introduction of a nitro group, a precursor for further functionalization. |

| Suzuki Coupling | Formation of C-C bonds to attach aryl or vinyl groups. |

| Buchwald-Hartwig Amination | Formation of C-N bonds to introduce amino groups. |

| Asymmetric Catalysis | Use as a chiral ligand for enantioselective transformations. |

Expansion of Structure-Function Relationship Studies in Materials Science and Chemical Biology Contexts

Understanding the relationship between the molecular structure of this compound and its functional properties is key to unlocking its full potential in materials science and chemical biology.

In materials science , pyrazole-based compounds are being explored for their applications in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyrazole ring can coordinate with metal ions to form extended structures with potential applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): The photophysical properties of pyrazole derivatives can be tuned by modifying the substituents, making them promising candidates for use in OLEDs.

In chemical biology , structure-activity relationship (SAR) studies are crucial for the development of new therapeutic agents. For this compound, SAR studies could focus on:

Systematic modification of the benzyl and pyrazole moieties to probe their influence on biological activity.

Computational modeling and molecular docking to understand the interactions of these compounds with biological targets.

Synthesis and evaluation of focused libraries of analogs to identify key structural features for optimal activity and selectivity.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications in a wide range of scientific disciplines.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzylsulfonyl-3,5-dimethylpyrazole, and how do reaction conditions influence yield?

The synthesis typically involves sulfonylation of 3,5-dimethylpyrazole derivatives. A plausible method (adapted from analogous compounds) includes reacting 3,5-dimethylpyrazole with benzylsulfonyl chloride in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures. Solvent polarity and temperature control are critical for regioselectivity and minimizing side reactions. For instance, DMF enhances nucleophilicity of the pyrazole nitrogen, favoring sulfonylation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- FTIR : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and pyrazole ring vibrations.

- NMR : NMR distinguishes benzyl (δ 4.5–5.0 ppm for CH) and methyl groups (δ 2.0–2.5 ppm). NMR confirms sulfonyl attachment via deshielded pyrazole carbons.

- Elemental Analysis : Validates molecular formula (CHNOS).

- X-ray Crystallography (if crystals are obtained): Resolves 3D structure and substituent orientation .

Advanced Research Questions

Q. How do substituent effects at the pyrazole N1-position influence the reactivity of this compound in nucleophilic reactions?

The benzylsulfonyl group acts as a strong electron-withdrawing substituent, reducing electron density at the pyrazole ring and directing nucleophilic attacks to specific positions. Comparative studies with analogs (e.g., 1-benzoyl derivatives) show that sulfonyl groups enhance stability but may reduce electrophilicity at adjacent carbons. This is critical when designing Michael acceptors or coordinating ligands .

Q. What solvent systems optimize the stability of this compound during catalytic applications?

Low-nucleophilicity solvents (e.g., acetone, THF) are preferred to avoid solvolysis of the sulfonyl group. Mixed solvents like acetone-THF improve solubility of hydrophobic intermediates while suppressing side reactions. Solvent choice also impacts crystallization efficiency during purification .

Q. How can researchers address contradictory data in oxidation-prone reactions involving this compound?

Contradictions arise when air-sensitive intermediates (e.g., dihydropyridines) oxidize to pyridones under ambient conditions. To mitigate this:

- Use inert atmospheres (argon/nitrogen) during synthesis.

- Monitor reaction progress via TLC or in situ FTIR.

- Adjust substituents (e.g., electron-donating groups at C4) to stabilize intermediates, as seen in Guareschi amide analogs .

Q. What strategies resolve conflicting product distributions in cross-coupling reactions involving this compound?

Conflicting outcomes (e.g., mixtures of Michael adducts and oxidized products) require:

- Condition Screening : Test varying equivalents of reagents (e.g., EtN) and temperatures.

- Atmosphere Control : Compare yields under argon vs. air to identify oxidation-sensitive steps.

- Substituent Engineering : Introduce steric or electronic groups (e.g., para-methoxy benzyl) to steer selectivity, as demonstrated in arylmethylenecyanoacetamide reactions .

Methodological Considerations

- Data Contradiction Analysis : When reproducibility issues arise, cross-validate results using multiple characterization techniques (e.g., HPLC-MS alongside NMR) to rule out impurities .

- Reaction Design : Prioritize modular synthetic routes (e.g., late-stage sulfonylation) to facilitate structural diversification for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products